Bienvenue dans la boutique en ligne BenchChem!

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide

Lipophilicity Drug-likeness Blood-Brain Barrier

Incorporate defined chirality and balanced lipophilicity (XLogP3 1.8) into your heterocyclic library with this cyanoacetamide building block. The methylene-bridged cyano(cyclohexyl)methyl group introduces a stereocenter absent in simpler analogs, enabling enantioselective synthesis of pyrazolo[1,5-a]pyrimidine scaffolds. Its elevated lipophilicity (ΔXLogP3 +0.8 vs. positional isomer) favors CNS-target applications. MW 223.31 g/mol, TPSA 56.1 Ų. Ideal for fragment-based hit elaboration requiring three-dimensionality. Enquire for bulk and custom synthesis options.

Molecular Formula C12H21N3O
Molecular Weight 223.32
CAS No. 1645358-09-3
Cat. No. B2584534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide
CAS1645358-09-3
Molecular FormulaC12H21N3O
Molecular Weight223.32
Structural Identifiers
SMILESCN(C)CC(=O)NC(C#N)C1CCCCC1
InChIInChI=1S/C12H21N3O/c1-15(2)9-12(16)14-11(8-13)10-6-4-3-5-7-10/h10-11H,3-7,9H2,1-2H3,(H,14,16)
InChIKeyVECYNATZARPPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide (CAS 1645358-09-3): Structural Identity and Heterocyclic Synthesis Precursor


N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide is a cyanoacetamide derivative featuring a bulky cyclohexyl group, a cyano group, and a basic dimethylamino moiety attached to an acetamide backbone. This structural combination classifies it as a versatile building block for heterocyclic synthesis, where the cyano and carbonyl functions are suitably positioned for reactions with bidentate reagents to form five- and six-membered heterocycles [1]. The compound is characterized by a molecular weight of 223.31 g/mol, a predicted XLogP3 of 1.8, and a topological polar surface area of 56.1 Ų, indicating balanced lipophilicity for cell permeability and solubility [2].

Why Generic Substitution of N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide Fails: Beyond Simple Cyanoacetamide Building Blocks


In-class cyanoacetamides cannot be freely interchanged due to the profound impact of the N-substituent on reaction regioselectivity, steric hindrance, and the physicochemical properties of downstream products. The methylene-bridged cyano(cyclohexyl)methyl group in this compound introduces a stereocenter and significantly greater bulk than simpler alkyl chains, directly influencing the diastereoselectivity of heterocyclization reactions. Compared to its positional isomer N-(1-cyanocyclohexyl)-2-(dimethylamino)acetamide, the target compound contains an additional methylene spacer, which increases molecular flexibility and lipophilicity (XLogP3 1.8 vs. 1.0), altering pharmacokinetic profiles in derived lead molecules [1][2].

Quantitative Differentiation Guide: N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide vs. Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison for Brain Permeability Prediction

The target compound exhibits a higher predicted lipophilicity (XLogP3 = 1.8) compared to its positional isomer N-(1-cyanocyclohexyl)-2-(dimethylamino)acetamide (XLogP3 = 1.0) and the amino analog N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide (XLogP3 = 0.0). This difference of 0.8 log units implies a roughly 6.3-fold higher partition coefficient for the target over the positional isomer, aligning more closely with CNS drug-likeness criteria (recommended XLogP 2–5) [1][2][3].

Lipophilicity Drug-likeness Blood-Brain Barrier

Structural Flexibility: Rotatable Bond Count Analysis for Target Affinity Optimization

The target compound possesses four rotatable bonds versus three for its positional isomer. The additional methylene bridge provides greater conformational degrees of freedom, which can be advantageous in adapting to rigid binding pockets during structure-activity relationship (SAR) optimization. This difference in rotatable bonds (Δ = 1) is critical when designing libraries aimed at inducing conformational fits in targets like kinases or GPCRs [1][2].

Conformational Flexibility Entropy Penalty Molecular Recognition

Hydrogen Bond Acceptor Count Parity: Maintaining Pharmacophoric Features

The target compound retains three hydrogen bond acceptor sites (the cyano nitrogen, the amide carbonyl oxygen, and the dimethylamino nitrogen), identical to its positional isomer. However, it differentiates from the amino-substituted analog which has an additional donor. This parity ensures that while steric and lipophilic properties are tuned, the fundamental pharmacophoric features required for target engagement in many inhibitor scaffolds are preserved [1][2][3].

Pharmacophore H-bond Acceptor Target Engagement

Stereochemical Complexity: Chiral Center for Asymmetric Heterocyclic Synthesis

The compound contains a chiral center at the cyano(cyclohexyl)methyl carbon, allowing for enantiomerically enriched preparations. The (R)-enantiomer is specifically characterized (CC-DPS database). This contrasts with simpler cyanoacetamides like 2-cyanoacetamide or the positional isomer N-(1-cyanocyclohexyl)-2-(dimethylamino)acetamide which lacks this chiral center (the latter being achiral due to substitution at the cyclohexyl 1-position). The presence of a defined stereocenter enables the synthesis of enantiomerically pure heterocycles, which is critical for drug candidates where stereochemistry governs pharmacodynamics [1][2].

Chirality Asymmetric Synthesis Enantioselectivity

Molecular Weight Differentiation: Optimal Fragment Size for Lead Optimization

With a molecular weight of 223.31 g/mol, the target compound sits in a favorable range for fragment-based drug discovery (typically MW < 300). It is 14 Da heavier than its positional isomer (209.29 g/mol) due to the extra methylene group, and 24 Da heavier than the amino analog (199.29 g/mol). This incremental mass increase provides a fine-tuning knob for optimizing ligand efficiency indices (LE = 1.4 * pIC50 / heavy atom count) without exceeding lead-likeness boundaries [1][2][3].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Best Application Scenarios for N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide in Scientific Procurement


Synthesis of CNS-Penetrant Fused Pyrimidines and Pyrazoles

The compound's elevated XLogP3 (1.8) and conformational flexibility make it the preferred cyanoacetamide precursor for generating fused heterocyclic libraries aimed at CNS targets. Its lipophilicity facilitates blood-brain barrier penetration of the final products, while the chiral center allows enantioselective synthesis of pyrazolo[1,5-a]pyrimidine scaffolds [1][2].

Fragment-Based Lead Generation Requiring Defined Stereochemistry

For fragment screens where three-dimensionality and chirality are selection criteria, this compound provides a defined (R)-stereocenter absent in simpler cyanoacetamides. Its molecular weight (223.31 g/mol) and balanced pharmacophoric features allow it to serve as a chiral fragment for hit elaboration, with the cyano group acting as a synthetic handle for further diversification [2][3].

Structure-Activity Relationship Studies on ADME Optimization

The compound's incremental property differences relative to its positional isomer (ΔXLogP3 +0.8, ΔRotB +1, ΔMW +14) provide a systematic probe for correlating structural changes with ADME parameters. Researchers can use this compound to empirically measure the impact of a methylene spacer on metabolic stability and permeability while maintaining the core pharmacophore [1][2].

Asymmetric Heterocyclic Library Synthesis in Medicinal Chemistry

The compound's cyanoacetamide core is a privileged precursor for generating five- and six-membered heterocycles. The presence of a chiral center allows for the construction of enantiomerically enriched libraries, which is critical for hit expansion in drug discovery programs targeting enzymes or receptors with stereospecific binding requirements [1][2].

Quote Request

Request a Quote for N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.